3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 627056-91-1
VCID: VC21500876
InChI: InChI=1S/C20H19ClFN3OS/c1-2-10-3-5-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-6-4-12(21)9-14(16)22/h4,6,8-10H,2-3,5,7,23H2,1H3,(H,24,26)
SMILES: CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Cl)F)N
Molecular Formula: C20H19ClFN3OS
Molecular Weight: 403.9g/mol

3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

CAS No.: 627056-91-1

Cat. No.: VC21500876

Molecular Formula: C20H19ClFN3OS

Molecular Weight: 403.9g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 627056-91-1

Specification

CAS No. 627056-91-1
Molecular Formula C20H19ClFN3OS
Molecular Weight 403.9g/mol
IUPAC Name 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Standard InChI InChI=1S/C20H19ClFN3OS/c1-2-10-3-5-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-6-4-12(21)9-14(16)22/h4,6,8-10H,2-3,5,7,23H2,1H3,(H,24,26)
Standard InChI Key QGMQWHNUJYMCEX-UHFFFAOYSA-N
SMILES CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Cl)F)N
Canonical SMILES CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Cl)F)N

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide features a complex molecular architecture composed of multiple ring systems. The core structure contains a tetrahydrothieno[2,3-b]quinoline scaffold, which consists of a quinoline system fused with a thiophene ring. This backbone is comparable to the structure found in related compounds such as 3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide.

The compound contains several key functional groups:

  • An amino group at position 3

  • A carboxamide linkage connected to a 4-chloro-2-fluorophenyl group

  • An ethyl substituent at position 6

  • A partially saturated ring system (tetrahydro) at positions 5, 6, 7, and 8

PropertyPredicted Value
Molecular WeightApproximately 430-450 g/mol
SolubilityLimited water solubility; likely soluble in organic solvents
AppearanceCrystalline solid at room temperature
LogPLikely between 3-5 (indicating moderate lipophilicity)
Hydrogen Bond DonorsAt least 2 (NH₂ and NH of carboxamide)
Hydrogen Bond AcceptorsMultiple (including N atoms, carboxamide oxygen)

These predictions are based on structural analysis and comparison with similar thienoquinoline derivatives such as those found in the tetrahydrothieno[2,3-b]quinoline family.

Synthetic Pathways and Chemical Reactions

Chemical Reactivity

Based on its functional groups, 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide would be expected to exhibit the following reactivity:

  • The primary amino group (-NH₂) at position 3 can participate in various reactions:

    • Acylation with acid chlorides or anhydrides

    • Alkylation with alkyl halides

    • Formation of Schiff bases with aldehydes or ketones

  • The carboxamide group can undergo:

    • Hydrolysis under acidic or basic conditions

    • Reduction to form amines

    • Dehydration to form nitriles

  • The ethyl group at position 6 could potentially undergo:

    • Oxidation reactions

    • Substitution under specific conditions

The halogen substituents on the phenyl ring (chloro and fluoro) are particularly noteworthy, as they are common features in many biologically active compounds, potentially enhancing binding affinity and metabolic stability .

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

Several structurally related compounds provide insights into the potential properties of 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide:

CompoundStructural DifferencesNotable Properties
3-amino-N-(4-chloro-2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b] naphthyridine-2-carboxamideContains naphthyridine instead of quinoline; methyl instead of ethylMolecular weight of 390.9 g/mol; CAS: 698977-22-9
3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideContains 4-chlorophenyl instead of 4-chloro-2-fluorophenyl; additional thiophen-2-yl at position 4Molecular weight of 439.98 g/mol; CAS: 384358-55-8
Various polycarbo-substituted alkyl thieno[3,2-c]quinoline-2-carboxylatesDifferent fusion pattern in the thieno-quinoline systemDemonstrated cytotoxicity against MCF-7 cells

Activity Comparison

Comparative analysis of biological activity data for related compounds suggests potential activity profiles for 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide:

CompoundBiological ActivityLC₅₀ Value (μg/mL)
Compound 3c (Thienoquinoline derivative)Cytotoxicity against MCF-7 cells0.094 ± 0.03
Compound 3d (Thienoquinoline derivative)Cytotoxicity against MCF-7 cells0.014 ± 0.002
Compound 4c (Thienoquinoline derivative)Cytotoxicity against MCF-7 cells0.01 ± 0.03
Compound 4d (Thienoquinoline derivative)Cytotoxicity against MCF-7 cells0.16 ± 0.04
Nocodazole (Reference anticancer drug)Cytotoxicity against MCF-7 cells0.13 ± 0.009

The data indicates that many thienoquinoline derivatives exhibit potent cytotoxic activity, often comparable to or exceeding that of established anticancer drugs. This suggests that 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide may also possess significant cytotoxic potential, though specific testing would be required to confirm this hypothesis.

Research Methodology and Limitations

Current Research Methodologies

Research on thienoquinoline compounds typically involves:

  • Synthesis and structural characterization: Using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure.

  • In vitro biological assays: Including cytotoxicity assays (e.g., MTT assay), enzyme inhibition assays, and receptor binding studies.

  • Real-time cell analysis: Advanced techniques such as xCELLigence Real Time Cell Analysis (RTCA) system to monitor cellular responses over time, as demonstrated in studies with related compounds .

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